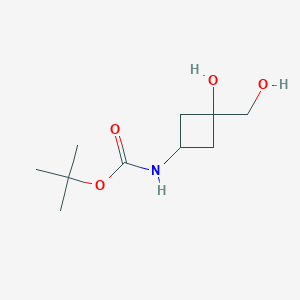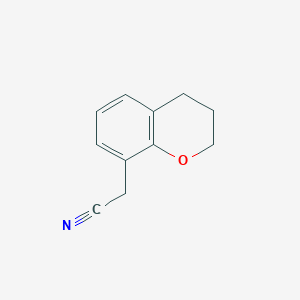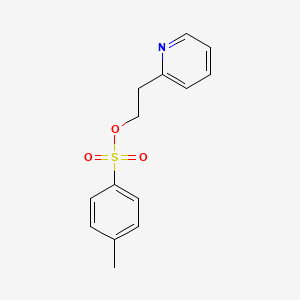![molecular formula C12H24Cl2N2O2 B13474234 (2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a bipiperidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4’-bipiperidine with methylating agents under controlled conditions to introduce the methyl group at the desired position. The carboxylic acid group is then introduced through a series of reactions involving oxidation and subsequent functional group transformations. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bipiperidine core allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of bipiperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with specific functionalities.
Mecanismo De Acción
The mechanism of action of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The bipiperidine core can interact with various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,4’-Bipiperidine: A closely related compound with a similar core structure but lacking the methyl and carboxylic acid groups.
4,4’-Bipiperidine dihydrochloride: Another related compound with a different substitution pattern on the bipiperidine core.
Pipamperone hydrochloride: A compound with a bipiperidine core used in the treatment of schizophrenia.
Uniqueness
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H24Cl2N2O2 |
|---|---|
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
(2R)-1-(1-methylpiperidin-4-yl)piperidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-8-5-10(6-9-13)14-7-3-2-4-11(14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H/t11-;;/m1../s1 |
Clave InChI |
HRVYNRGKQFTDCR-NVJADKKVSA-N |
SMILES isomérico |
CN1CCC(CC1)N2CCCC[C@@H]2C(=O)O.Cl.Cl |
SMILES canónico |
CN1CCC(CC1)N2CCCCC2C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)




![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)

![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)
![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)

![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
